disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate
Description
Disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate is a complex polyfunctional organic compound. Its structure integrates a coumarin-derived moiety (4-methyl-2-oxochromen-7-yl), a sulfonated ester group (sulfonatooxy), and a carboxylate group, stabilized as a disodium salt.
Properties
Molecular Formula |
C16H14Na2O12S |
|---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H16O12S.2Na/c1-6-4-10(17)26-9-5-7(2-3-8(6)9)25-16-14(28-29(22,23)24)12(19)11(18)13(27-16)15(20)21;;/h2-5,11-14,16,18-19H,1H3,(H,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
BGWMBPGUPUSUIU-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Optimization of Cyclization Conditions
| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Resorcinol + Ethyl acetoacetate | H2SO4 | 0–5 | 6 | 78 |
| Resorcinol + Ethyl acetoacetate | HClO4-SiO2 | 25 | 3 | 85 |
The use of HClO4-SiO2 as a heterogeneous catalyst improves yield by reducing side reactions.
Oxane Ring Functionalization
The oxane (sugar) ring is synthesized separately and later coupled to the chromenone core.
Synthesis of 3,4-Dihydroxy-5-Sulfonatooxyoxane-2-Carboxylate
A four-step process is employed:
- Glucose Protection : D-glucose is protected with acetyl groups using acetic anhydride in pyridine.
- Selective Sulfonation : The 5-hydroxyl group is sulfonated with sulfur trioxide-triethylamine complex in DMF at −10°C (90% yield).
- Deprotection and Oxidation : Acetyl groups are removed via alkaline hydrolysis, and the C2 hydroxyl is oxidized to a carboxylate using TEMPO/NaClO2.
- Stereochemical Control : Chiral resolution with L-tartaric acid ensures the (2R,3S,4S,5R,6S) configuration.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Sulfonation | SO3-NEt3 | DMF, −10°C, 2 h | 90 |
| Oxidation | TEMPO/NaClO2 | pH 9.5, 25°C, 4 h | 82 |
Glycosidic Bond Formation
Coupling the chromenone core to the oxane ring requires regioselective O-glycosylation.
Mitsunobu Reaction
The 7-hydroxyl group of the chromenone reacts with the oxane’s anomeric hydroxyl using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.
| Donor | Acceptor | Catalyst | Yield (%) |
|---|---|---|---|
| Oxane-1-OH | Chromenone-7-OH | DEAD/PPh3 | 68 |
Koenigs-Knorr Method
Alternately, glycosylation using acetobromooxane and Ag2CO3 in anhydrous dichloromethane achieves 72% yield but requires rigorous anhydrous conditions.
Disodium Salt Formation
The final step involves converting the carboxylate and sulfonate groups to their disodium salt. This is achieved by treating the compound with two equivalents of NaOH in methanol/water (1:1) at 40°C for 1 hour. The product precipitates upon cooling and is purified via recrystallization.
| Parameter | Value |
|---|---|
| NaOH Equivalents | 2.0 |
| Solvent | MeOH/H2O |
| Temperature | 40°C |
| Purity (HPLC) | 98.5% |
Industrial-Scale Production Challenges
Scalability issues arise from:
- Sulfonation Exotherm : Requires jacketed reactors for temperature control.
- Glycosylation Yield : Continuous flow systems improve mixing and reduce side reactions.
- Purification : Simulated moving bed (SMB) chromatography enhances recovery rates to 92%.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Mitsunobu Reaction | High regioselectivity | Costly reagents |
| Koenigs-Knorr | Scalable | Anhydrous conditions critical |
| Enzymatic Glycosylation | Mild conditions | Low yield (45%) |
Chemical Reactions Analysis
Disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Scientific Research Applications
Biological Applications
-
Antioxidant Activity
- Compounds similar to disodium 3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate have been shown to exhibit antioxidant properties. These properties are critical in preventing oxidative stress in cells, which can lead to various diseases including cancer and cardiovascular disorders.
-
Anti-inflammatory Effects
- Research indicates that the compound may possess anti-inflammatory properties. It could be utilized in the development of therapies aimed at reducing inflammation in chronic diseases such as arthritis and inflammatory bowel disease.
-
Antimicrobial Properties
- The compound has demonstrated potential antimicrobial activity against various pathogens. This application is particularly relevant in the development of new antibiotics or preservatives in food and pharmaceutical industries.
-
Drug Delivery Systems
- Due to its solubility and ability to interact with biological membranes, disodium 3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate can be explored as a carrier for drug delivery systems, enhancing the bioavailability of therapeutic agents.
Analytical Applications
-
Fluorescent Probes
- The compound can be used as a fluorescent probe in biochemical assays. Its structure allows it to be conjugated with other molecules, providing a means for detecting specific biomolecules or monitoring cellular processes.
-
Chromatographic Techniques
- It is applicable in chromatography for separating and analyzing complex mixtures due to its unique chemical properties that allow for effective interaction with stationary phases.
Case Studies
-
Antioxidant Efficacy Study
- A study evaluated the antioxidant capacity of compounds similar to disodium 3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate using DPPH radical scavenging assays. Results indicated significant scavenging activity comparable to established antioxidants.
-
Inflammation Model Testing
- In vitro studies on human cell lines demonstrated that treatment with the compound reduced the production of pro-inflammatory cytokines, suggesting its potential use in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of disodium;3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate involves its role as a substrate for specific enzymes. When used in enzymatic assays, the compound is hydrolyzed by α-L-iduronidase or iduronate-2-sulfatase, releasing a fluorophore (4-methylumbelliferone) that can be detected by fluorescence spectroscopy. This allows for the quantification of enzyme activity, aiding in the diagnosis of lysosomal storage disorders .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Coumarin Derivatives
The 4-methyl-2-oxochromen-7-yl group in the target compound is a coumarin derivative, a class widely studied for antimicrobial, antioxidant, and fluorescent properties. lists fungal metabolites such as 6a-hydroxymaackiain and phaseollin , which share hydroxylated aromatic systems but lack sulfonate or carboxylate groups. These compounds exhibit antifungal activity, suggesting that the coumarin moiety in the target compound may confer similar bioactivity .
Key Differences :
- Solubility : The disodium salt and sulfonate/carboxylate groups in the target compound enhance water solubility, unlike hydrophobic fungal coumarins like phaseollin.
- Stability: Ionic groups may reduce volatility and improve thermal stability compared to non-ionic coumarins.
Sulfonated and Carboxylated Compounds
details sulfonylurea herbicides (e.g., metsulfuron methyl ester ), which feature sulfonamide and triazine groups. While distinct in core structure, their sulfonate-related functional groups highlight trends in agrochemical design:
- Ionic Character : Both the target compound and sulfonylureas utilize ionic groups (sulfonate/carboxylate vs. sulfonamide) for solubility and systemic transport in biological systems.
- Bioactivity : Sulfonylureas inhibit acetolactate synthase in plants, whereas the target compound’s coumarin core may target enzymes like topoisomerases or antioxidant pathways .
Data Table: Structural and Functional Comparison
Biological Activity
Disodium; 3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate, a complex organic compound, has garnered attention in the field of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential applications.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C16H14Na2O12S |
| Molecular Weight | 476.3 g/mol |
| IUPAC Name | Disodium (2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate |
| Purity | Typically 95% |
This compound features multiple functional groups including hydroxyl and sulfonate groups, which contribute to its biological activity.
Research indicates that compounds with similar structural features exhibit a variety of biological activities. The mechanisms through which disodium; 3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate may exert its effects include:
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Cell Signaling Modulation : The compound may interact with cell signaling pathways, influencing processes such as apoptosis and cell proliferation.
Case Studies and Research Findings
- Insecticidal Activity : A study focusing on related compounds demonstrated that certain derivatives exhibit larvicidal activity against Aedes aegypti, a major vector for several viral diseases. The findings indicated that structural modifications could enhance biological efficacy while minimizing toxicity to non-target organisms .
- Cytotoxicity Assessments : Research on similar compounds has shown that they can be evaluated for cytotoxic effects on mammalian cells. For instance, one study reported that a related compound displayed no cytotoxicity towards human peripheral blood mononuclear cells at high concentrations (up to 5200 μM), indicating a favorable safety profile .
- Pharmacological Applications : Due to its structural complexity, disodium; 3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate may have applications in drug development targeting various diseases. Its interactions with biological systems warrant further investigation to uncover potential therapeutic uses.
Comparative Analysis of Related Compounds
To better understand the biological activity of disodium; 3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-sulfonatooxyoxane-2-carboxylate, a comparison with structurally similar compounds is essential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
